4-[(4-methoxyphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide
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Overview
Description
4-[(4-Methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide is an organic compound with the molecular formula C19H23N3O3 This compound is characterized by the presence of methoxyphenyl groups and a butanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then reacted with butanehydrazide under specific conditions to yield the final product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(4-Methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-
Uniqueness
4-[(4-Methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide is unique due to its specific structural features, such as the presence of both methoxyphenyl and butanehydrazide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H23N3O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-9-5-15(6-10-17)14-21-22-19(23)4-3-13-20-16-7-11-18(25-2)12-8-16/h5-12,14,20H,3-4,13H2,1-2H3,(H,22,23)/b21-14+ |
InChI Key |
SFSIKTIMOQEONY-KGENOOAVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCCNC2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCCNC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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